Maytansinoid DM3 Exhibits Intermediate Methyl Substitution Conferring a Distinct Hydrophobicity and Metabolite Profile Compared to DM1 and DM4
Structurally, DM3 is defined by a single methyl group on the carbon adjacent to its terminal sulfur atom, in contrast to DM1 (zero methyl groups) and DM4 (two methyl groups) . This substitution pattern is the primary determinant of payload hydrophobicity and membrane permeability. The methylated metabolites of DM4 (S-methyl-DM4) exhibit enhanced bystander killing due to increased membrane diffusion, whereas the lower hydrophobicity of DM1 metabolites limits this effect [1]. DM3, with its single methyl group, is positioned to provide a balanced hydrophobicity profile, potentially offering an intermediate level of bystander activity and reduced risk of non-specific aggregation in the ADC conjugate compared to the more hydrophobic DM4 [2].
| Evidence Dimension | Number of Methyl Groups on Carbon Adjacent to Sulfur |
|---|---|
| Target Compound Data | 1 methyl group |
| Comparator Or Baseline | DM1: 0 methyl groups; DM4: 2 methyl groups |
| Quantified Difference | Intermediate structural feature conferring distinct physicochemical properties (logP, membrane permeability) relative to DM1 and DM4 |
| Conditions | Structural analysis of maytansinoid derivatives |
Why This Matters
Hydrophobicity directly impacts ADC aggregation propensity and bystander killing effect, making DM3 a potential candidate for tumors with heterogeneous antigen expression where balanced payload diffusion is required.
- [1] Erickson, H. K., et al. (2010). Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. Bioconjugate Chemistry, 21(1), 84-92. View Source
- [2] Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. View Source
